molecular formula C16H37ClIrNP2+2 B3023659 Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) CAS No. 791629-96-4

Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)

Cat. No.: B3023659
CAS No.: 791629-96-4
M. Wt: 533.1 g/mol
InChI Key: YIAQDLBXCLHJRX-UHFFFAOYSA-M
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Description

Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is a complex organometallic compound with the molecular formula C16H40ClIrNP2 and a molecular weight of 536.12 g/mol . This compound is known for its unique structure, which includes an iridium center coordinated with two di-i-propylphosphinoethylamine ligands, a chloride ion, and two hydride ions. It is typically used in various catalytic processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) generally involves the reaction of iridium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. One common method includes the use of iridium trichloride hydrate as a starting material, which is reacted with the phosphine ligand in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger quantities of iridium trichloride hydrate and bis(2-di-i-propylphosphinoethyl)amine, along with appropriate solvents and reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium-phosphine or iridium-amine complexes .

Scientific Research Applications

Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Chlorodihydrido[bis(2-diphenylphosphinoethyl)amine]iridium(III)
  • Chlorodihydrido[bis(2-dimethylphosphinoethyl)amine]iridium(III)
  • Chlorodihydrido[bis(2-diethylphosphinoethyl)amine]iridium(III)

Uniqueness

Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III) is unique due to the presence of di-i-propylphosphinoethylamine ligands, which provide steric hindrance and electronic properties that enhance its stability and reactivity compared to similar compounds. This makes it particularly effective in catalytic applications where high activity and selectivity are required.

Properties

CAS No.

791629-96-4

Molecular Formula

C16H37ClIrNP2+2

Molecular Weight

533.1 g/mol

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;iridium(3+);chloride

InChI

InChI=1S/C16H37NP2.ClH.Ir/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;;/h13-17H,9-12H2,1-8H3;1H;/q;;+3/p-1

InChI Key

YIAQDLBXCLHJRX-UHFFFAOYSA-M

SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.Cl[IrH2]

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[Cl-].[Ir+3]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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